2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide
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Overview
Description
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a carbonyl compound under acidic or basic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the sulfanyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the triazole ring[][3].
Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential as a therapeutic agent[][3].
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in the production of pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide can be compared with other triazole-containing compounds:
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2S/c1-3-4-10-8(16)12-7(15)5-17-9-13-11-6-14(9)2/h3,6H,1,4-5H2,2H3,(H2,10,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZXBJNEISEQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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